

CIGB-300: Application Notes and Protocols for In Vitro Cell Viability Assays

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Compound of Interest

Compound Name: Cigb-300

Cat. No.: B15544616

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These application notes provide a comprehensive guide for assessing the in vitro efficacy of **CIGB-300**, a promising anti-cancer peptide. This document outlines the mechanism of action of **CIGB-300**, summarizes its anti-proliferative activity across various cancer cell lines, and offers detailed protocols for cell viability and apoptosis assays.

Introduction to CIGB-300

CIGB-300 is a synthetic, cell-permeable cyclic peptide that functions as an inhibitor of protein kinase CK2 (formerly casein kinase 2), a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers.[1][2] CK2 plays a crucial role in cell growth, proliferation, and survival, making it a scientifically validated target for oncology.[2][3]

The mechanism of action of **CIGB-300** is dual. It competitively binds to the phospho-acceptor domain of CK2 substrates, such as the oncoprotein B23/nucleophosmin, thereby preventing their phosphorylation by CK2.[3][4] Additionally, **CIGB-300** can directly interact with the CK2 α catalytic subunit, further inhibiting its enzymatic activity.[4][5] This inhibition of CK2-mediated phosphorylation disrupts key signaling pathways, including the NF- κ B and Wnt/ β -catenin pathways, ultimately leading to a dose-dependent anti-proliferative effect and the induction of apoptosis in cancer cells.[5][6]

Quantitative Data: Anti-Proliferative Activity of CIGB-300

The half-maximal inhibitory concentration (IC₅₀) of **CIGB-300** has been determined in a variety of cancer cell lines, demonstrating a broad range of anti-proliferative activity. The potency of **CIGB-300** can vary depending on the cancer type and specific cell line.

Cell Line	Cancer Type	IC ₅₀ (μM)
NCI-H460	Large Cell Lung Carcinoma	30 ± 5.3
NCI-H125	Non-Small Cell Lung Cancer	60
A549	Non-Small Cell Lung Cancer	171
MDA-MB-231	Breast Cancer (Triple Negative)	120
MCF-7	Breast Cancer (ER+)	140
Blood Cancer Cells	Various Hematological Malignancies	20 - 35

Note: IC₅₀ values are dependent on experimental conditions, including cell density and incubation time.^[5]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of **CIGB-300** on cancer cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

- **CIGB-300** peptide
- Cancer cell line of interest

- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- MTT solution (5 mg/mL in PBS, sterile-filtered)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well flat-bottom plates
- Multichannel pipette
- Microplate reader

Protocol:

- Cell Seeding:
 - Harvest and count cells, ensuring >95% viability.
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium.
 - Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- **CIGB-300** Treatment:
 - Prepare a stock solution of **CIGB-300** in a suitable solvent (e.g., sterile water or PBS).
 - Prepare serial dilutions of **CIGB-300** in complete culture medium to achieve the desired final concentrations.
 - Carefully remove the medium from the wells and add 100 μ L of the **CIGB-300** dilutions to the respective wells. Include a vehicle control (medium with solvent) and a no-cell control (medium only).

- Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
- MTT Addition and Incubation:
 - After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
 - Incubate the plate for 3-4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
- Formazan Solubilization:
 - Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
 - Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
 - Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
- Data Acquisition:
 - Measure the absorbance of each well at 570 nm using a microplate reader.
 - Use a reference wavelength of 630 nm to subtract background absorbance.
- Data Analysis:
 - Subtract the absorbance of the no-cell control from all other readings.
 - Calculate the percentage of cell viability for each **CIGB-300** concentration relative to the vehicle control (100% viability).
 - Plot the percentage of cell viability against the **CIGB-300** concentration and determine the IC₅₀ value using a suitable software.

Apoptosis Detection using Annexin V/PI Staining

This protocol outlines the use of Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with **CIGB-300**.

Materials:

- **CIGB-300** peptide
- Cancer cell line of interest
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

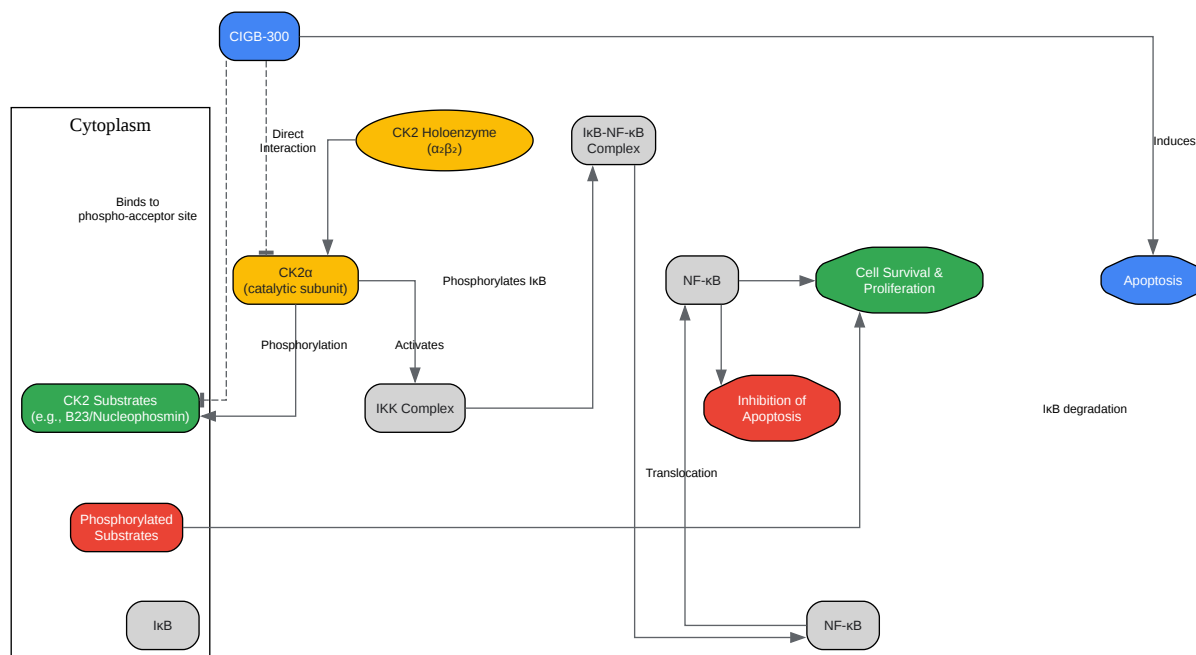
Protocol:

- Cell Seeding and Treatment:
 - Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
 - Treat the cells with **CIGB-300** at the desired concentrations (e.g., IC50 concentration) for a specified time (e.g., 6, 24, or 48 hours). Include a vehicle control.
- Cell Harvesting:
 - After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
 - Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
- Cell Staining:

- Wash the cells twice with ice-cold PBS.
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
 - Add 400 μ L of 1X Binding Buffer to each tube.
 - Analyze the samples on a flow cytometer within one hour of staining.
 - Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
- Data Interpretation:
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
 - Necrotic cells: Annexin V-negative and PI-positive.
 - Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of **CIGB-300**.

Visualizations

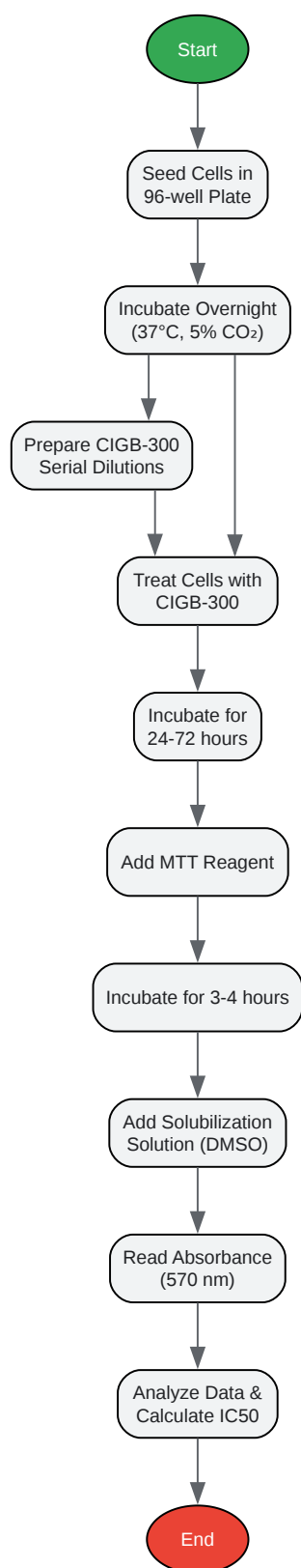
CIGB-300 Signaling Pathway



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Caption: **CIGB-300** inhibits CK2, leading to apoptosis.

Experimental Workflow for CIGB-300 Cell Viability Assay



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Caption: Workflow for **CIGB-300** cell viability assay.

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